molecular formula C8H9O3S- B280636 2,5-Dimethylbenzenesulfonate

2,5-Dimethylbenzenesulfonate

Cat. No.: B280636
M. Wt: 185.22 g/mol
InChI Key: IRLYGRLEBKCYPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylbenzenesulfonate, also known as p-Xylene sulfonic acid or p-Toluene sulfonic acid, is a colorless, crystalline solid that is commonly used as a catalyst in organic chemistry. It is a sulfonic acid derivative of toluene, which is a widely used solvent and starting material for the synthesis of various chemicals. The compound has a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzenesulfonate as a catalyst involves the formation of a complex with the reactants, which lowers the activation energy of the reaction and speeds up the rate of the reaction. The sulfonic acid group of the catalyst can donate a proton to the reactant, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a strong acid and can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal distress.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dimethylbenzenesulfonate as a catalyst in organic synthesis include its high catalytic activity, low cost, and ease of handling. The compound is also stable under a wide range of reaction conditions and can be easily recovered and recycled. However, its use is limited to reactions that are compatible with acidic conditions, and it may not be suitable for reactions that require a neutral or basic environment.

Future Directions

There are several potential future directions for research on 2,5-Dimethylbenzenesulfonate, including:
1. Development of new synthetic methods that utilize this compound as a catalyst for the preparation of complex organic molecules.
2. Investigation of the mechanism of action of this compound in various organic reactions.
3. Study of the toxicity and environmental impact of this compound and its derivatives.
4. Exploration of the potential applications of this compound in the synthesis of novel materials, such as polymers and nanoparticles.
5. Development of new techniques for the recovery and recycling of this compound as a catalyst in organic synthesis.
In conclusion, this compound is a widely used catalyst in organic synthesis with potential applications in various fields. Further research is needed to explore its mechanism of action, toxicity, and environmental impact, as well as its potential for new synthetic methods and material synthesis.

Scientific Research Applications

2,5-Dimethylbenzenesulfonate is widely used as a catalyst in organic synthesis, particularly in the preparation of esters, ethers, and amides. It is also used as a reagent in the production of polymers, resins, and surfactants. The compound has been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H9O3S-

Molecular Weight

185.22 g/mol

IUPAC Name

2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1

InChI Key

IRLYGRLEBKCYPY-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound (I) p-xylene-2-sulfonate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and p-xylene-2-sulfonic acid (20 mg, 0.092 mmol). No precipitation was obtained after stirring over night. After the evaporation of 50% of the solvent and stirring for an extra night a good precipitation of the title product was obtained; yield 56 mg, 0.076 mmol, 83%. The compound (I) p-xylene-2-sulfonate (2,5-dimethylbenzenesulfonate) Form A was crystalline and gave the powder X-ray diffraction pattern shown in FIG. 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.